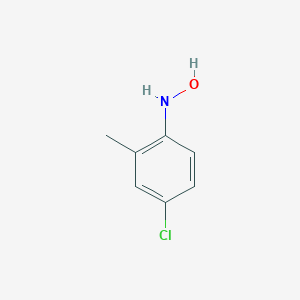

N-(4-chloro-2-methylphenyl)hydroxylamine

Übersicht

Beschreibung

N-(4-chloro-2-methylphenyl)hydroxylamine: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group attached to a 4-chloro-2-methylphenyl ring. Its structure and reactivity make it a valuable tool in synthetic chemistry, drug development, and environmental studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)hydroxylamine typically involves the reaction of 4-chloro-2-methylaniline with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-chloro-2-methylphenyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(4-chloro-2-methylphenyl)hydroxylamine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on cellular processes. It has been investigated for its potential to modulate enzyme activity and its role in oxidative stress.

Medicine: this compound has potential therapeutic applications due to its ability to interact with biological targets. It is being explored for its use in the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other materials. Its reactivity and stability make it a versatile component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of N-(4-chloro-2-methylphenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in changes in enzyme activity, gene expression, and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

- N-(2-chloro-4-methylphenyl)hydroxylamine

- N-(4-chloro-2-methylphenyl)hydroxylamine

Comparison: While both compounds share a similar core structure, the position of the chlorine and methyl groups can significantly influence their reactivity and biological activity. This compound is unique in its specific substitution pattern, which can affect its interaction with biological targets and its overall stability .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes

Biologische Aktivität

N-(4-chloro-2-methylphenyl)hydroxylamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including its interactions with molecular targets, effects on cellular processes, and relevant case studies.

This compound contains a hydroxylamine functional group, which is known for its reactivity in biological systems. The compound can undergo redox reactions, leading to the formation of reactive intermediates that modulate biological pathways. These interactions can alter enzyme activity, gene expression, and cellular signaling pathways.

Key Mechanisms:

- Enzyme Interaction: The compound interacts with various enzymes, potentially affecting their activity and contributing to oxidative stress modulation.

- Oxidative Stress: It acts as a source of reactive oxygen species (ROS), which can modify proteins, lipids, and DNA, leading to cellular damage or apoptosis.

- Therapeutic Potential: Its ability to influence oxidative stress-related diseases positions it as a candidate for drug development in treating conditions such as inflammation and cancer .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16.69 µM |

| S. aureus | 11.29 µM |

| C. albicans | 20.00 µM |

The compound demonstrates strong inhibitory effects against these pathogens, suggesting its utility in treating infections caused by resistant strains .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It has shown potential in reducing the expression of pro-inflammatory markers such as iNOS and COX-2 in various experimental models.

Case Study:

In a study examining the effects of hydroxylamine derivatives on inflammatory responses, this compound significantly decreased the levels of inflammatory cytokines and enzymes involved in the inflammatory pathway .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Toxicological studies indicate that:

Eigenschaften

IUPAC Name |

N-(4-chloro-2-methylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-4-6(8)2-3-7(5)9-10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSCDEYNRQDLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50991570 | |

| Record name | 4-Chloro-N-hydroxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71259-54-6 | |

| Record name | Benzenamine, 4-chloro-N-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071259546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-hydroxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.